molecular formula C56H85N17O12 B013266 Kallidin CAS No. 342-10-9

Kallidin

Cat. No.: B013266
CAS No.: 342-10-9
M. Wt: 1188.4 g/mol
InChI Key: FYSKZKQBTVLYEQ-FSLKYBNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kallidin is produced by the proteolytic cleavage of kininogen through the action of tissue kallikrein . The process involves the cleavage of low-molecular-weight kininogen to produce this compound. This reaction typically occurs under physiological conditions, with tissue kallikrein acting as the enzyme.

Industrial Production Methods: In an industrial setting, this compound can be synthesized using recombinant DNA technology to produce tissue kallikrein, which is then used to cleave kininogen to produce this compound. This method ensures a high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Kallidin undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Functions and Mechanisms

Kallidin is primarily known for its role as an inflammatory mediator. It induces vasodilation , increases vascular permeability , and contributes to the sensation of pain. These effects are mediated through the activation of specific receptors (B1R and B2R) associated with the kallikrein-kinin system (KKS) .

Key Biological Effects:

  • Vasodilation : this compound promotes blood flow by relaxing vascular smooth muscles.
  • Increased Vascular Permeability : It allows for the passage of fluids and proteins from the bloodstream to tissues, facilitating inflammatory responses.
  • Pain Sensation : this compound can induce pain through its action on sensory neurons.

Clinical Applications

This compound's involvement in various clinical conditions has been extensively studied, particularly concerning its therapeutic potential in diseases related to inflammation and vascular dysfunction.

Cardiovascular Health

This compound has been shown to have protective effects in models of diabetic kidney disease (DKD). Research indicates that exogenous administration of kallikrein, which generates this compound, may improve renal function by enhancing blood flow and reducing inflammation .

Pain Management

Studies have demonstrated that this compound can produce algesic responses when applied to human nasal mucosa, indicating its potential role in pain pathways . This suggests that modulation of this compound levels could be explored for pain management therapies.

Cancer Research

Research into the kallikrein-related peptidase (KLK) family has revealed potential roles in cancer biology. For instance, KLK3 has been implicated in prostate cancer progression, suggesting that targeting this pathway might offer new therapeutic strategies .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its biological functions to include innovative treatment approaches in various diseases:

Inflammatory Diseases

The KKS is being investigated as a target for treating conditions characterized by excessive inflammation. This compound's ability to modulate immune responses positions it as a candidate for therapies aimed at diseases like arthritis and asthma .

Neurological Disorders

Research indicates that this compound may enhance cerebral blood flow, which could be beneficial in conditions like stroke or traumatic brain injury . Its vasodilatory effects could help improve outcomes by promoting recovery of neurological functions.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound in clinical settings:

Study FocusFindingsImplications
Diabetic Kidney DiseaseKallikrein administration improved renal function in rodent modelsSuggests potential for human therapies targeting DKD
Pain ResponseThis compound induced pain responses independent of B1 receptor activationIndicates complex mechanisms of pain modulation
Cancer ProgressionKLK3 linked to prostate cancer cell proliferationHighlights need for targeted therapies against KLK pathways

Biological Activity

Kallidin, also known as Lys-bradykinin, is a biologically active peptide that plays a significant role in various physiological processes, including vasodilation, inflammation, and pain modulation. It is part of the kallikrein-kinin system (KKS), which is crucial for regulating blood pressure and inflammatory responses. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is generated through the enzymatic action of kallikrein on kininogen precursors. It is structurally similar to bradykinin but differs by an additional N-terminal lysine residue. Both peptides activate bradykinin receptors (B1R and B2R), which mediate their physiological effects. This compound's biological activity is primarily characterized by its vasodilatory effects and its role in inflammation and pain signaling.

This compound exerts its biological effects through several mechanisms:

  • Vasodilation : this compound induces vasodilation by promoting the release of nitric oxide (NO) from endothelial cells, leading to relaxation of smooth muscle cells in blood vessels.
  • Inflammation : It enhances vascular permeability and promotes the migration of immune cells to sites of injury or infection.
  • Pain Modulation : this compound contributes to pain signaling pathways by sensitizing nociceptive neurons.

Physiological Roles

  • Regulation of Blood Pressure : this compound plays a crucial role in blood pressure regulation by inducing vasodilation and influencing renal function.
  • Inflammatory Response : It is involved in the inflammatory response, contributing to edema formation and immune cell recruitment.
  • Cardioprotection : this compound has been shown to exert cardioprotective effects, particularly during ischemic conditions.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

  • Kinin Peptide Measurements : Research has demonstrated that levels of kinin peptides, including this compound, are significantly higher in tissues than in blood, indicating a localized effect within tissues .
  • Cardiovascular Effects : A study investigating kinin-degrading enzymes in human heart tissue found that this compound and bradykinin contribute to improved hemodynamics and antiproliferative effects .
  • Inflammatory Models : In animal models, this compound administration has been linked to increased vascular permeability and enhanced inflammatory responses .

Data Table: Summary of Biological Activities

ActivityDescriptionReferences
VasodilationInduces relaxation of smooth muscle via NO release
InflammationPromotes immune cell migration
Pain SensitizationEnhances nociceptive signaling
CardioprotectionImproves hemodynamics during ischemia

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in Kallidin synthesis, and how can researchers validate its structural integrity in vitro?

this compound is synthesized via the proteolytic cleavage of kallidinogen by tissue kallikreins. To confirm its structural identity, researchers should employ tandem mass spectrometry (MS/MS) for sequence verification and high-performance liquid chromatography (HPLC) for purity assessment. Enzymatic degradation studies (e.g., using aminopeptidases) can further validate its conversion to Bradykinin .

Q. How does this compound’s dual role in vasodilation and smooth muscle contraction vary across tissue types, and what experimental models are appropriate to study this?

Use isolated tissue baths to measure smooth muscle responses in organs like the ileum, uterus, or bronchus. For vascular effects, ex vivo arterial ring assays or in vivo blood pressure monitoring in animal models (e.g., rats) are suitable. Parallel experiments with Bradykinin can clarify functional differences due to structural variations .

Q. What methodologies are recommended to quantify this compound levels in biological fluids?

Enzyme-linked immunosorbent assays (ELISAs) with this compound-specific antibodies or liquid chromatography-mass spectrometry (LC-MS) are gold standards. Pre-analytical steps (e.g., protease inhibitors) are critical to prevent peptide degradation during sample collection .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s ion transport effects across epithelial models?

In studies showing this compound-induced chloride secretion (e.g., rat colon), use Ussing chambers to measure short-circuit current (SCC) and ion flux. Include controls for sodium levels, as sodium-deficient models exhibit shifted dose-response curves (e.g., EC50 changes from 5–10 nM to 170 µM). Pharmacological blockers (e.g., indomethacin for prostaglandin pathways) can isolate mechanisms .

Q. What statistical approaches are optimal for analyzing conflicting data on this compound receptor specificity?

Apply nonlinear regression to compare dose-response curves (e.g., log[agonist] vs. response). Use two-way ANOVA to assess interactions between variables like sodium concentration and receptor expression. Radioligand binding assays with [des-Arg⁹]this compound can differentiate B1 vs. B2 receptor affinities, supported by antagonist studies (e.g., [des-A9-gly-Lys]this compound) .

Q. How do researchers address this compound’s metabolic instability in long-term in vivo studies?

Utilize peptide analogs with D-amino acid substitutions or PEGylation to enhance half-life. Monitor degradation via plasma sampling at multiple timepoints and correlate with pharmacodynamic effects (e.g., blood pressure changes). Compare outcomes with Bradykinin to assess metabolic divergence .

Q. Methodological Guidance

Q. What in vitro models best replicate this compound’s physiological effects on ion channels?

Primary colonic epithelial cells or immortalized cell lines (e.g., T84) cultured in polarized monolayers are ideal. Measure transepithelial resistance and SCC under varying Cl⁻/SO₄²⁻ gradients. Use electrophysiology to confirm ion channel activation (e.g., Ca²⁺-activated Cl⁻ channels) .

Q. How should researchers validate the specificity of this compound receptor antibodies in immunohistochemistry?

Perform knockout controls (e.g., B1 receptor-null mice) or competitive inhibition with excess peptide. Combine with functional assays (e.g., calcium imaging) to confirm antibody specificity correlates with biological activity .

Q. Data Interpretation and Reporting

Q. How to reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?

Consider pharmacokinetic factors (e.g., plasma protein binding) and tissue-specific kallikrein activity. Use compartmental modeling to predict tissue exposure levels. Report both EC50 (in vitro) and ED50 (in vivo) with confidence intervals .

Q. What are the best practices for publishing this compound research to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detail synthetic protocols (e.g., kallikrein source, reaction conditions).
  • Provide raw SCC and ion flux data in supplementary files.
  • Reference established methods (e.g., Drouin et al.’s receptor binding assays) and disclose modifications .

Q. Tables for Key Findings

Experimental Model This compound Effect Key Data Reference
Rat colon (normal Na⁺)↑ Cl⁻ secretion (JMS: 4.09 µeq cm⁻² h⁻¹)SCC increased by 75.8 ± 19.2 pA/0.6 cm²
Rat colon (low Na⁺)↓ Cl⁻ secretion (EC50: 170 µM)SCC reduced to 30% of baseline
B1 receptor-expressing oocytesCa²⁺-activated Cl⁻ channel activationEC50 for [des-Arg⁹]this compound: 20 µM

Q. Future Research Directions

  • Investigate this compound’s role in inflammatory bowel disease using sodium-deficient murine models.
  • Develop isoform-specific kallikrein inhibitors to modulate this compound production in hypertension .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSKZKQBTVLYEQ-FSLKYBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H85N17O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895018
Record name Kallidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1188.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342-10-9
Record name Kallidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kallidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bradykinin, N2-l-lysyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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